7-Fluoro-1-methyl-1H-indazol-3-amine
Overview
Description
7-Fluoro-1-methyl-1H-indazol-3-amine is a chemical compound with the empirical formula C8H8FN3. It has a molecular weight of 165.17 . This compound is part of the indazole family, which is known for its diverse biological activities .
Synthesis Analysis
The synthesis of 1H-indazole-3-amine derivatives, such as 7-Fluoro-1-methyl-1H-indazol-3-amine, involves strategies like transition metal-catalyzed reactions and reductive cyclization reactions . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .Molecular Structure Analysis
The molecular structure of 7-Fluoro-1-methyl-1H-indazol-3-amine consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving 1H-indazole-3-amine derivatives are complex and can lead to a variety of products. For example, when the substituent at the C-5 position of indazole is replaced, the inhibitory activity of the compound against certain cell lines can decrease significantly .Scientific Research Applications
Antitumor Activity
- Scientific Field: Medicinal Chemistry, Oncology .
- Summary of the Application: 1H-indazole-3-amine derivatives have been studied for their antitumor activity. They have been found to inhibit the growth of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells .
- Methods of Application: The compounds were synthesized and their inhibitory activities were evaluated using a methyl thiazolyl tetrazolium (MTT) colorimetric assay . The cells were treated with the compounds for 48 hours at various concentrations (from 0.625 to 10 μM), and then subjected to a proliferation assay .
- Results: Among the compounds tested, compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM. This compound also showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM). It was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Antihypertensive Activity
- Scientific Field: Medicinal Chemistry, Cardiology .
- Summary of the Application: Indazole-containing heterocyclic compounds have been studied for their potential antihypertensive activities .
- Methods of Application: The compounds are synthesized and their antihypertensive activities are evaluated using in vitro and in vivo models .
- Results: While specific results for 7-Fluoro-1-methyl-1H-indazol-3-amine are not available, indazole derivatives in general have shown promising results in preliminary studies .
Antidepressant Activity
- Scientific Field: Medicinal Chemistry, Psychiatry .
- Summary of the Application: Some indazole derivatives have been investigated for their potential antidepressant effects .
- Methods of Application: The antidepressant activity of these compounds is typically evaluated using animal models, such as the forced swim test and the tail suspension test .
- Results: Preliminary studies have shown that some indazole derivatives may have antidepressant effects, although more research is needed to confirm these findings and to understand the underlying mechanisms .
Anti-Inflammatory Activity
- Scientific Field: Medicinal Chemistry, Immunology .
- Summary of the Application: Indazole derivatives have been studied for their potential anti-inflammatory activities .
- Methods of Application: The anti-inflammatory activity of these compounds is typically evaluated using in vitro and in vivo models .
- Results: While specific results for 7-Fluoro-1-methyl-1H-indazol-3-amine are not available, indazole derivatives in general have shown promising results in preliminary studies .
Antibacterial Activity
- Scientific Field: Medicinal Chemistry, Microbiology .
- Summary of the Application: Some indazole derivatives have been investigated for their potential antibacterial effects .
- Methods of Application: The antibacterial activity of these compounds is typically evaluated using in vitro models, such as disk diffusion method and broth dilution method .
- Results: Preliminary studies have shown that some indazole derivatives may have antibacterial effects, although more research is needed to confirm these findings and to understand the underlying mechanisms .
Anti-HIV Activity
- Scientific Field: Medicinal Chemistry, Virology .
- Summary of the Application: Indazole derivatives have been studied for their potential anti-HIV activities .
- Methods of Application: The anti-HIV activity of these compounds is typically evaluated using in vitro models .
- Results: While specific results for 7-Fluoro-1-methyl-1H-indazol-3-amine are not available, indazole derivatives in general have shown promising results in preliminary studies .
Future Directions
The future directions in the research of 7-Fluoro-1-methyl-1H-indazol-3-amine and similar compounds involve the development of novel anti-cancer drugs with high efficiency and low toxicity . The presence of the indazole core in many natural products and marketed drugs suggests a promising future for the development of new drugs based on this scaffold .
properties
IUPAC Name |
7-fluoro-1-methylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDIFLCLNBYPMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570384 | |
Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1-methyl-1H-indazol-3-amine | |
CAS RN |
171809-14-6 | |
Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171809-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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